molecular formula C8H7NO B009145 3-Methylfuro[2,3-b]pyridine CAS No. 109274-90-0

3-Methylfuro[2,3-b]pyridine

Cat. No. B009145
M. Wt: 133.15 g/mol
InChI Key: GSEKQZVLTYPPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methylfuro[2,3-b]pyridine” is a chemical compound that has been identified as a novel scaffold for potent and highly selective inhibitors . It is a type of heterocyclic compound, which means it contains a ring structure that includes at least two different elements . This compound is used in various industries and is often found in the environment as effluents from different industries such as herbicides and pesticides manufacturing .


Synthesis Analysis

The synthesis of “3-Methylfuro[2,3-b]pyridine” involves chemoselective metal-mediated couplings, including the assembly of the furo[2,3-b]pyridine scaffold by copper-mediated oxidative cyclization . A diverse target compound set was prepared by synthetic sequences based on these couplings .


Molecular Structure Analysis

The molecular structure of “3-Methylfuro[2,3-b]pyridine” is similar to that of pyridine, which is a six-membered heterocyclic compound. Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .


Chemical Reactions Analysis

The chemical reactions of “3-Methylfuro[2,3-b]pyridine” involve the introduction of various bio-relevant functional groups to the pyridine . The optimization of the subseries containing 3,5-disubstituted furo[2,3-b]pyridines afforded potent, cell-active, and highly selective inhibitors of cdc-like kinases (CLKs) .

Scientific Research Applications

  • Synthesis and Derivatives : Researchers have developed methods for synthesizing furo[2,3-c]pyridine and its methyl derivatives, which hold potential for applications in the pharmaceutical and biotechnology industries (Morita & Shiotani, 1986). Similarly, a convenient synthesis method for furo[3,2-b]pyridine and its derivatives has been reported (Shiotani & Morita, 1986).

  • Pharmaceutical Applications : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate demonstrates potential anti-inflammatory activity, suggesting applications in treating inflammatory diseases like rheumatoid arthritis and psoriasis (Moloney, 2001). Also, a synthetic method for 3-iodofuro[2,3-b]pyridin-4(1H)-ones and related furoquinolinones has been developed, offering moderate to good yields under mild conditions (Aillaud et al., 2006).

  • Material Science Applications : New azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives have shown promise as disperse dyes for polyester fibers, with spectral characteristics and fastness properties comparable to traditional dyes (Ho, 2005).

  • Chemical Transformations : Studies have also focused on the synthesis and transformations of pyridine derivatives, indicating versatility in chemical reactions and potential for further development in various applications. For example, the synthesis of 2,3-disubstituted pyrrolo[2,3-b]pyridines via palladium-catalyzed heteroannulation with internal alkynes is a promising route for new pharmaceuticals (Park et al., 1998).

Safety And Hazards

“3-Methylfuro[2,3-b]pyridine” is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

3-methylfuro[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-5-10-8-7(6)3-2-4-9-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEKQZVLTYPPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577823
Record name 3-Methylfuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylfuro[2,3-b]pyridine

CAS RN

109274-90-0
Record name 3-Methylfuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylfuro[2,3-b]pyridine
Reactant of Route 2
3-Methylfuro[2,3-b]pyridine
Reactant of Route 3
3-Methylfuro[2,3-b]pyridine
Reactant of Route 4
3-Methylfuro[2,3-b]pyridine
Reactant of Route 5
3-Methylfuro[2,3-b]pyridine
Reactant of Route 6
3-Methylfuro[2,3-b]pyridine

Citations

For This Compound
2
Citations
H Morita, S Shiotani - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Furopyridines. VI. Preparation and reactions of 2â•’ and 3â•’substituted furo[2,3â•’b]pyridine Page 1 Sept-Oct 1986 Furopyridines. VI. Preparation and Reactions of 2- and 3…
Number of citations: 30 onlinelibrary.wiley.com
SY Cho, SK Kang, SS Kim, HG Cheon, JK Choi… - Bulletin-Korean …, 2001 - Citeseer
A series of benzimidazole derivatives containing oxycyclic pyridine was prepared and evaluated for their gastric H+/K+-ATPase inhibitory activity. Several of the synthesized compound …
Number of citations: 47 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.